
Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate is a chemical compound with the molecular formula C13H23N3O3 . It is a solid substance with a melting point of 134 - 135 degrees Celsius .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, similar compounds have been synthesized starting from commercially available materials . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from 4-bromo-1H-indole . The synthesis involved several steps including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group . The key step was the introduction of the TBS-protected enyne side chain at the 4-position .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23N3O3/c1-13(2,3)19-12(18)16-9-8-15(11(16)17)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 134 - 135 degrees Celsius . It has a molecular weight of 269.34 .Aplicaciones Científicas De Investigación
Enantiopure Derivative Synthesis
Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared starting from Boc-Asp-O(t)Bu and other beta-amino acids, demonstrating their utility in the synthesis of cis-4-hydroxy delta-lactams and cis- and trans-4-hydroxypipecolates, alongside a protected 4-hydroxylysine derivative. These compounds are essential in the development of enantiopure derivatives that have applications in medicinal chemistry and drug development (J. Marin et al., 2004).
Cyclic Amino Acid Ester Synthesis
The synthesis of cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization reaction, showcases the compound's role in creating scaffolds for further chemical investigations. This process involves characterizations like 1H NMR spectroscopy and high-resolution mass spectrometry, underscoring the compound's importance in structural and synthetic organic chemistry (T. Moriguchi et al., 2014).
Biological Active Alkaloids Synthesis
The versatility of the enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester in preparing biologically active alkaloids like sedridine, allosedridine, and coniine in a stereoselective manner via reagent-based differentiation highlights its role in the synthesis of complex organic molecules. This capability demonstrates the compound's utility in creating structurally diverse molecules for biological studies and potential therapeutic applications (D. Passarella et al., 2005).
Advanced Organic Synthesis
The compound serves as an important intermediate in the synthesis of crizotinib and other biologically active compounds, demonstrating its significance in the development of new therapeutic agents. This application underscores the compound's importance in the realm of medicinal chemistry and drug discovery (D. Kong et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-oxo-3-piperidin-4-yl-1,3-diazinane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-10-4-9-16(12(17)18)11-5-7-15-8-6-11/h11,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMLLADDVZPADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C1=O)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2980454.png)

![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2980461.png)
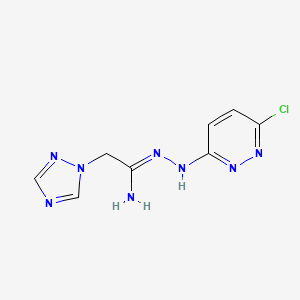
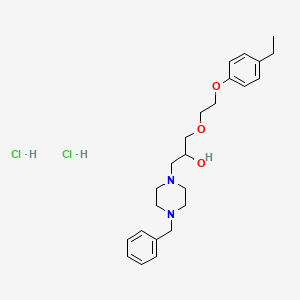
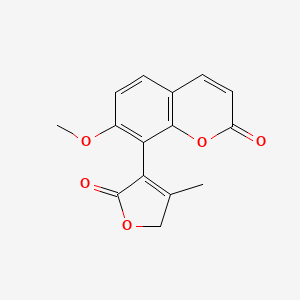
![2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2980468.png)
![1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980470.png)
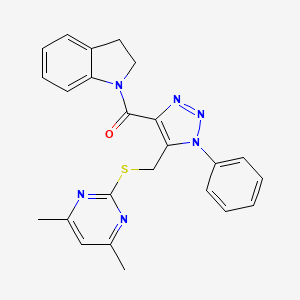
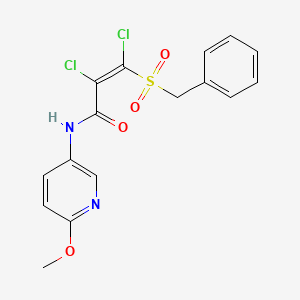
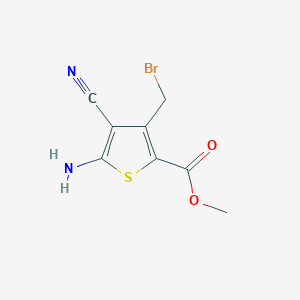
![Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2980475.png)